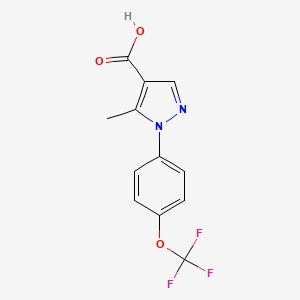

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-7-10(11(18)19)6-16-17(7)8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSDRIEECLOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the trifluoromethoxyphenyl group: This step involves the use of a trifluoromethoxyphenyl halide, which reacts with the pyrazole ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 5-carboxy-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a pyrazole ring substituted with a methyl group, a trifluoromethoxyphenyl group, and a carboxylic acid group. It has a molecular formula of and a molecular weight of approximately 288.21 g/mol. The compound's unique structural features contribute to its chemical reactivity and potential biological activities.

Potential Applications

Research indicates that this compound may exhibit significant biological activities, particularly in medicinal chemistry. It has potential applications as an intermediate in the synthesis of various pharmaceutical compounds, a building block in organic synthesis, and a tool in pharmacological research. Studies on the interactions of this compound reveal its potential to bind effectively to various biological targets. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the methyl group influences its electronic properties and reactivity. These characteristics may improve its binding affinity and selectivity for molecular targets involved in disease pathways.

Structural Analogues

Several compounds share structural similarities with this compound. Notable examples include:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid | Lacks the methyl group | May exhibit different biological activity due to missing substituent |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Lacks the trifluoromethoxy group | Potentially lower binding affinity for certain targets |

| 5-methyl-3-(trifluoromethyl)pyrazole | Different substitution pattern | Varies in reactivity and biological properties |

Use of Trifluoromethyl Group-Containing Drugs

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- Structure : Lacks the trifluoromethoxy group; phenyl substituent at position 1.

- Lower molecular weight (C₁₁H₁₀N₂O₂ vs. C₁₂H₉F₃N₂O₃) and logP (1.8 vs. 2.5 estimated), affecting solubility and membrane permeability .

5-Methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid

- Structure: 4-Aminophenyl substituent at position 1.

- Key Differences :

5-Methyl-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

- Structure : Chlorine atoms at positions 2 and 4 on the phenyl ring; carboxylic acid at position 3.

- Key Differences :

Functional Group Modifications

5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Key Differences :

–CF₃ increases acidity (pKa ~3.5 vs. ~4.2 for methyl) due to stronger electron withdrawal .

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide

Positional Isomerism

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Research Implications

Biological Activity

5-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, with the chemical formula C12H9F3N2O3 and CAS number 187998-60-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

- Molecular Weight : 286.21 g/mol

- Purity : >90%

- Structure : The compound features a pyrazole ring with a carboxylic acid group and a trifluoromethoxy substituent on the phenyl ring.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit promising antiparasitic effects. For instance, studies on related pyrazole derivatives have shown potent activity against various parasites, including Plasmodium species responsible for malaria. The incorporation of polar functionalities in similar structures has been found to enhance aqueous solubility and metabolic stability, crucial for in vivo efficacy .

Anti-inflammatory and Antitumor Effects

The trifluoromethoxy group is known to enhance the bioactivity of compounds by improving their interaction with biological targets. For example, studies have demonstrated that similar trifluoromethyl-containing compounds can inhibit inflammatory pathways and exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antiparasitic Efficacy

A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those with trifluoromethoxy groups. The findings revealed that certain derivatives displayed EC50 values as low as 0.025 µM against Plasmodium falciparum, indicating high potency .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of trifluoromethyl-containing compounds highlighted that the presence of the trifluoromethoxy group significantly increases the potency of these compounds against various biological targets. This was particularly evident in compounds designed to inhibit specific enzymes involved in metabolic pathways associated with diseases like malaria .

Tables of Biological Activity

Q & A

Basic: What are the established synthetic routes for 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation followed by hydrolysis. A general protocol is:

Cyclocondensation : React ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and 4-(trifluoromethoxy)phenylhydrazine to form the ethyl ester intermediate (e.g., ethyl 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylate) .

Hydrolysis : Treat the ester with aqueous NaOH or KOH under reflux to yield the carboxylic acid derivative .

- Critical parameters : Reaction temperature (80–120°C for cyclocondensation), solvent (ethanol or THF), and hydrolysis time (6–12 hours).

- Yield optimization : Use anhydrous conditions for cyclocondensation and controlled pH during hydrolysis to avoid side reactions .

Basic: Which spectroscopic and crystallographic methods are reliable for characterizing this compound?

- IR spectroscopy : Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- NMR :

- X-ray crystallography : Determines molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., dimer formation via carboxylic acid groups) .

Advanced: How does the trifluoromethoxy substituent affect electronic properties compared to methoxy or halogen analogs?

- Electron-withdrawing effect : The –OCF₃ group reduces electron density on the pyrazole ring more significantly than –OCH₃ or –Cl due to the inductive effect of fluorine atoms, lowering HOMO/LUMO energies .

- Computational validation : DFT studies (e.g., B3LYP/6-311G(d,p)) show increased electrophilicity at the pyrazole C4 position, enhancing reactivity in nucleophilic substitutions .

- Experimental evidence : Higher acidity (pKa ~3.5–4.0) compared to methoxy analogs (pKa ~4.5–5.0) due to stabilization of the conjugate base by –OCF₃ .

Advanced: What strategies mitigate low yields in the hydrolysis step of the ester intermediate?

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial contact in biphasic systems .

- Microwave-assisted hydrolysis : Reduces reaction time (1–2 hours vs. 6–12 hours) and increases yield (85–90% vs. 70–75%) by enhancing energy transfer .

- Side product analysis : Monitor for decarboxylation or ester dimerization via LC-MS and adjust pH to 10–11 to suppress these pathways .

Basic: What are the key applications of this compound in medicinal chemistry research?

- Pharmacophore development : The pyrazole-carboxylic acid scaffold is a common motif in kinase inhibitors and anti-inflammatory agents .

- Biological screening : Used to study interactions with COX-2 or carbonic anhydrase isoforms via in vitro assays (IC₅₀ values typically in µM range) .

- Derivatization : Amide formation at C4 (e.g., coupling with amines) enhances bioavailability and target selectivity .

Advanced: How do steric effects of the trifluoromethoxyphenyl group influence regioselectivity in further functionalization?

- Steric hindrance : The bulky –OCF₃ group at the phenyl para position directs electrophilic substitution to the pyrazole C3 or C5 positions rather than the phenyl ring .

- Case study : Nitration of the parent compound yields 3-nitro derivatives (major product) due to deactivation of the phenyl ring by –OCF₃ .

- Computational modeling : Molecular electrostatic potential (MEP) maps predict preferential attack sites .

Basic: What are the recommended storage conditions to ensure compound stability?

- Storage : Seal in dry containers under inert gas (N₂ or Ar) at room temperature. Avoid moisture to prevent hydrolysis of the carboxylic acid group .

- Decomposition signs : Discoloration (yellow to brown) or precipitate formation indicates degradation. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What contradictory data exist regarding the compound’s biological activity across studies?

- Inconsistent IC₅₀ values : Reported COX-2 inhibition varies (e.g., 5–50 µM) due to assay conditions (e.g., enzyme source, substrate concentration) .

- Resolution strategies :

Basic: How is the purity of the compound validated in synthetic workflows?

- Chromatography : HPLC with UV detection (λ = 254 nm) and >98% purity threshold .

- Elemental analysis : Carbon and nitrogen content within ±0.4% of theoretical values .

- Melting point : Sharp range (e.g., 212–213°C for the carboxylic acid form) .

Advanced: What computational tools predict the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.